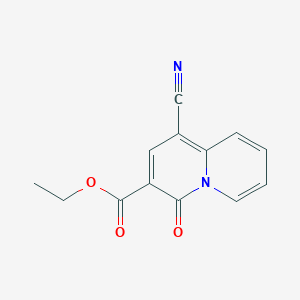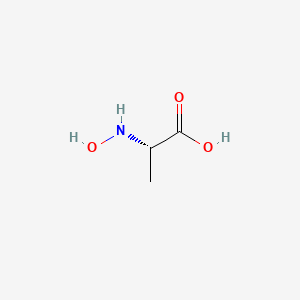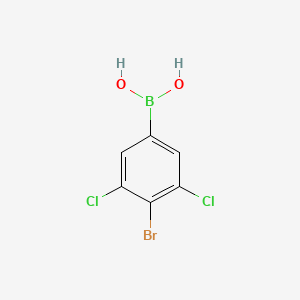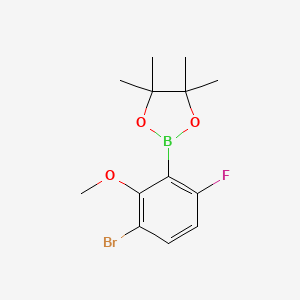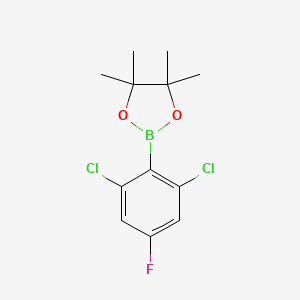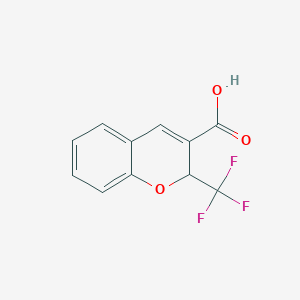
2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
Vue d'ensemble
Description
Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . They are known for their abundance in more than 20% of pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen enormous growth in recent years . For example, trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can vary greatly depending on the specific compound. For example, trifluoromethanesulfonic acid has the chemical formula CF3SO3H .Chemical Reactions Analysis
Trifluoromethyl groups can participate in a variety of chemical reactions. For example, trifluoromethanesulfonic acid is useful in protonations because the conjugate base of triflic acid is nonnucleophilic .Physical and Chemical Properties Analysis
Trifluoromethyl-containing compounds often have unique physical and chemical properties. For example, trifluoromethanesulfonic acid is one of the strongest known acids and is known for its great thermal and chemical stability .Applications De Recherche Scientifique
Efficient Synthesis Techniques
- A solvent-free synthesis method for 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid derivatives has been developed using silica-immobilized L-proline. This method offers an economical, easy-to-operate, and environmentally friendly approach with convenient recovery and reuse of the catalyst (Xu et al., 2013).
Structural Characterization and Synthesis Variants
- The structure of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid derivatives containing 1,3,4-thiadiazole and trifluoromethyl groups has been characterized, highlighting diverse functional possibilities within this compound class (Wang et al., 2014).
Applications in Cytotoxic Activity
- Novel 2-(1,2,3-triazolylmethoxy) and isoxazole tagged 2H-Chromene derivatives, synthesized from 2-hydroxy-2-(trifluoromethyl)-2H-Chromene-3-carboxylate, have shown promising cytotoxic activity against various human cancer cell lines (Reddy et al., 2014).
Novel Regiospecific Reactions
- Research has been conducted on Lewis acid mediated nucleophilic reactions to produce regiospecific 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes, which could have implications in synthetic chemistry and drug design (El Kharrat et al., 2006).
Additional Synthesis and Activity Studies
- Further studies include the synthesis of diverse methoxybenzenes-substituted 2H/4H-chromene derivatives, examining their cytotoxic activity against human cancer cell lines, and exploring their mechanism of action, such as tubulin inhibition (Reddy et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that trifluoromethyl groups are often used in medicinal chemistry to improve the potency and selectivity of drugs
Mode of Action
Compounds containing a trifluoromethyl group often interact with their targets through the formation of strong hydrogen bonds, which can enhance the binding affinity of the compound to its target .
Biochemical Pathways
It’s worth noting that the compound might be involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
Compounds containing a trifluoromethyl group often exhibit improved metabolic stability, which can enhance their bioavailability .
Result of Action
It’s worth noting that compounds containing a trifluoromethyl group often exhibit enhanced potency and selectivity, which can lead to more effective therapeutic outcomes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid. For instance, the compound’s stability might be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action and efficacy might be influenced by factors such as the physiological state of the organism and the presence of other drugs .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(Trifluoromethyl)-2H-chromene-3-carboxylic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction typically involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can form complexes with certain proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . By affecting this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and altering their ability to bind to DNA.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound can lead to adaptive changes in cellular processes, such as upregulation of detoxifying enzymes and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound can undergo various metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of the compound within the cell can determine its specific biochemical effects and interactions with other biomolecules.
Propriétés
IUPAC Name |
2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSQLYQCKEGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436053 | |
| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215122-16-0 | |
| Record name | 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


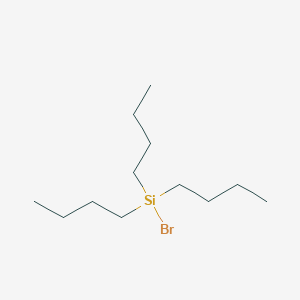
![Butanedioic acid, [(acetylamino)methylene]-](/img/structure/B3049594.png)

![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)
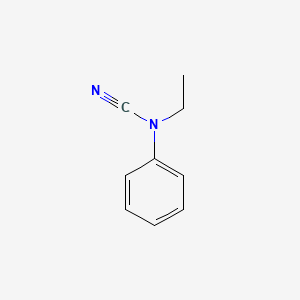
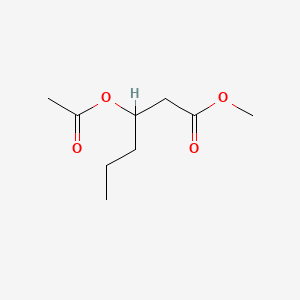
![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)
